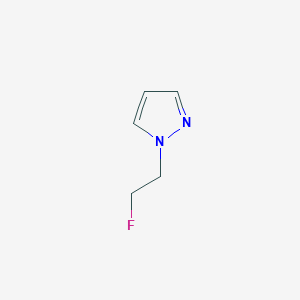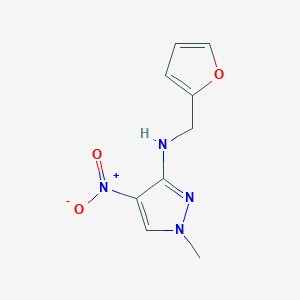
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine, also known as FM-NP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to inhibit the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation. In neurology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In immunology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to activate the JAK/STAT pathway, which is involved in cytokine signaling and T-cell activation.
Biochemical and Physiological Effects
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been found to have various biochemical and physiological effects, depending on the application. In cancer cells, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been found to reduce oxidative stress and inflammation, and improve neuronal survival and function. In immunology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to regulate cytokine production, T-cell activation, and immune response.
Advantages and Limitations for Lab Experiments
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has some limitations, such as its potential toxicity and limited availability, which may affect its use in certain experiments.
Future Directions
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has several potential future directions for research, including its use as a therapeutic agent for cancer, neurodegenerative diseases, and autoimmune disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine, as well as to optimize its synthesis and improve its bioavailability. Additionally, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine may have potential applications in other fields, such as material science and catalysis, which warrant further investigation.
Conclusion
In conclusion, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine is a promising chemical compound that has potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has several advantages for lab experiments, but also has some limitations that need to be considered. Further research is needed to fully understand the potential applications of N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine and optimize its use in various fields.
Synthesis Methods
The synthesis of N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine involves the reaction of furfural with methylhydrazine to obtain 1-(furan-2-ylmethyl)-hydrazine, which is then reacted with 4-nitropyrazole-3-carboxylic acid to yield N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Scientific Research Applications
N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, N-(Furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-6-8(13(14)15)9(11-12)10-5-7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXVGKVQYONHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

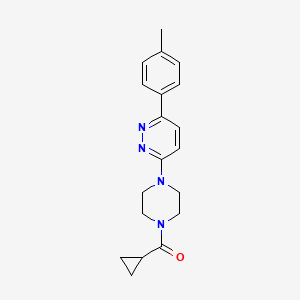
![6-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2614541.png)

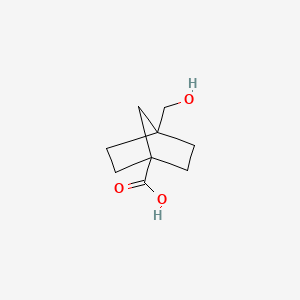
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)
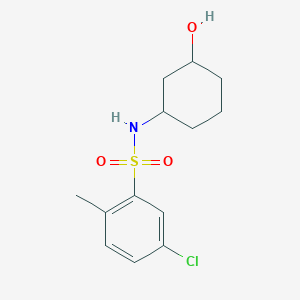
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2614551.png)
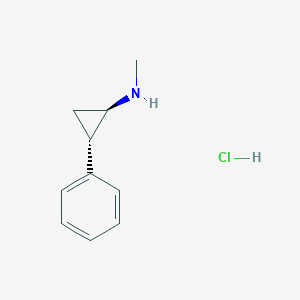
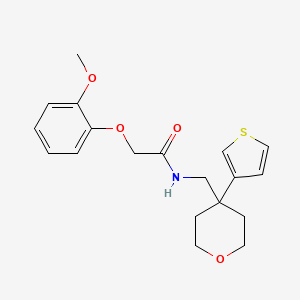
![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)
